molecular formula C19H14ClN3O5S B3559118 2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide

2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide

Cat. No.: B3559118
M. Wt: 431.8 g/mol
InChI Key: SIMFOEKKXPYHOW-UHFFFAOYSA-N
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Description

2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of various functional groups such as chloro, nitro, and sulfamoyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5S/c20-18-10-9-16(29(27,28)22-13-5-2-1-3-6-13)12-17(18)19(24)21-14-7-4-8-15(11-14)23(25)26/h1-12,22H,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMFOEKKXPYHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Sulfamoylation: Introduction of the sulfamoyl group.

    Amidation: Formation of the benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

    Reduction: Formation of 2-chloro-N-(3-aminophenyl)-5-(phenylsulfamoyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups suggests that it could interact with various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-nitrophenyl)benzamide
  • 5-(phenylsulfamoyl)benzamide
  • N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide

Uniqueness

The unique combination of chloro, nitro, and sulfamoyl groups in 2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide may confer distinct chemical and biological properties compared to its analogs. This uniqueness could be exploited in designing new compounds with improved efficacy and selectivity for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide
Reactant of Route 2
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2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide

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